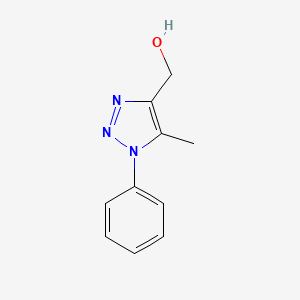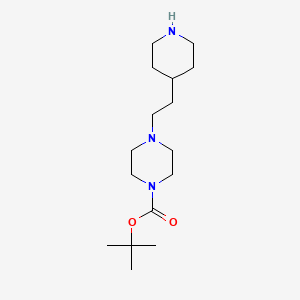
N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound with a molecular formula of C22H22ClN3O3S and a molecular weight of 443.9464 . This compound is notable for its unique structure, which includes a quinoline core, a thiomorpholine ring, and various functional groups such as chloro, fluoro, and methoxy groups.
準備方法
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multiple steps, including the formation of the quinoline core, the introduction of the thiomorpholine ring, and the addition of the chloro, fluoro, and methoxy groups. Specific reaction conditions and reagents used in these steps can vary, but common methods include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the thiomorpholine ring: This step often involves nucleophilic substitution reactions using thiomorpholine and appropriate leaving groups.
Addition of functional groups: The chloro, fluoro, and methoxy groups can be introduced through various substitution reactions using corresponding halogenated reagents and methoxy sources.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反応の分析
N-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro, fluoro, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogenated compounds, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted quinoline derivatives.
科学的研究の応用
N-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular targets: The compound may bind to enzymes, receptors, or other proteins, affecting their activity and leading to various biological effects.
Pathways involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses, contributing to its potential therapeutic effects.
類似化合物との比較
N-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine can be compared with other similar compounds, such as:
N-(5-chloro-2,4-dimethoxyphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine: This compound lacks the fluoro group, which may affect its chemical and biological properties.
N-(5-chloro-2,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
[4-(5-chloro-2,4-dimethoxyanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S/c1-29-19-11-20(30-2)18(10-16(19)23)26-21-14-9-13(24)3-4-17(14)25-12-15(21)22(28)27-5-7-31-8-6-27/h3-4,9-12H,5-8H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKPETJLBWARLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2658726.png)
![4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline](/img/structure/B2658727.png)
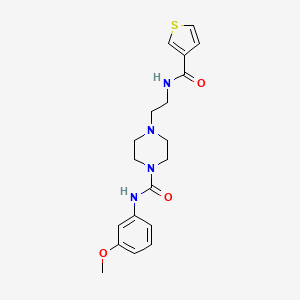
![N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2658734.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2658735.png)
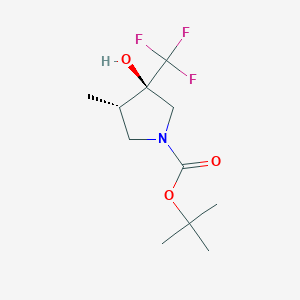
![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-phenylpropyl)urea](/img/structure/B2658737.png)
![5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene](/img/structure/B2658738.png)
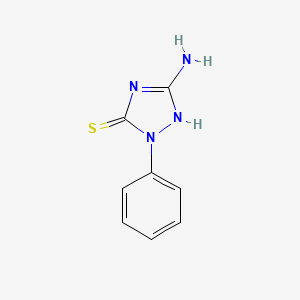
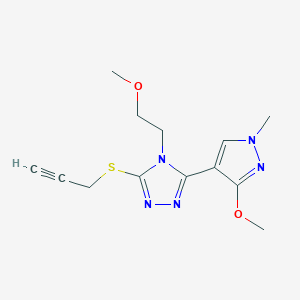
![N-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)but-2-ynamide](/img/structure/B2658743.png)
![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2658745.png)
